Potassium trifluoro(spiro[2.4]heptan-1-yl)borate
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Overview
Description
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is a boron-containing compound with the molecular formula C7H11BF3K and a molecular weight of 202.06 . This compound is part of the borate family and is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(spiro[2.4]heptan-1-yl)borate typically involves the reaction of spirocyclic boronic acids with potassium fluoride in the presence of a suitable solvent. One common method is the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . The reaction conditions often include the use of n-BuLi (n-butyllithium) with dibromo- or diiodomethane, followed by the addition of trialkyl borates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes rigorous purification steps to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters.
Reduction: Reduction reactions can convert the borate group to other functional groups.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various borate esters, reduced boron compounds, and substituted spirocyclic derivatives .
Scientific Research Applications
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro(spiro[2.4]heptan-1-yl)borate involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling and substitution . The spirocyclic structure also allows for unique interactions with molecular targets, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate: Similar in structure but with a different spirocyclic configuration.
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate: Contains an oxygen atom in the spirocyclic ring, altering its reactivity and applications.
Uniqueness
Potassium trifluoro(spiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, particularly in organic synthesis and material science .
Properties
Molecular Formula |
C7H11BF3K |
---|---|
Molecular Weight |
202.07 g/mol |
IUPAC Name |
potassium;trifluoro(spiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-5-7(6)3-1-2-4-7;/h6H,1-5H2;/q-1;+1 |
InChI Key |
LNWSIOOLTAMRNF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC12CCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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